molecular formula C10H10N2O3 B2724847 2-methyl-N-(3-nitrophenyl)prop-2-enamide CAS No. 17116-66-4

2-methyl-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2724847
CAS No.: 17116-66-4
M. Wt: 206.201
InChI Key: YBNBUAMVPCWORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-nitrophenyl)prop-2-enamide is an organic compound with the molecular formula C10H10N2O3 It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-nitrophenyl group and the alpha carbon is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 3-nitroaniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming new amide derivatives.

    Polymerization: The acrylamide moiety can undergo radical polymerization to form polyacrylamide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) in an inert atmosphere.

Major Products Formed

    Reduction: 2-methyl-N-(3-aminophenyl)acrylamide.

    Substitution: Various N-substituted acrylamide derivatives.

    Polymerization: Poly(this compound).

Scientific Research Applications

2-methyl-N-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-nitrophenyl)prop-2-enamide depends on its specific application. In polymerization reactions, the acrylamide moiety undergoes radical polymerization to form long polymer chains. In biological systems, the nitro group can be reduced to an amino group, which can then interact with various biological targets, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)acrylamide: Lacks the methyl group on the alpha carbon.

    2-methyl-N-(4-nitrophenyl)acrylamide: The nitro group is positioned at the 4-position instead of the 3-position.

    N-(3-nitrophenyl)methacrylamide: Contains a methacrylamide moiety instead of an acrylamide moiety.

Uniqueness

2-methyl-N-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both the methyl group on the alpha carbon and the nitro group on the 3-position of the phenyl ring. This combination of functional groups imparts specific chemical and physical properties, making it suitable for specialized applications in polymer science and materials chemistry .

Properties

IUPAC Name

2-methyl-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-6H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNBUAMVPCWORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.